molecular formula C12H22O8S B13782965 Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate CAS No. 68928-36-9

Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate

Cat. No.: B13782965
CAS No.: 68928-36-9
M. Wt: 326.37 g/mol
InChI Key: OOTUIMGUOKCPKY-UHFFFAOYSA-N
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Description

Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is an organic compound known for its unique chemical structure and properties It is a derivative of 3,3’-thiodipropionic acid, where the carboxyl groups are esterified with 2,3-dihydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate typically involves the esterification of 3,3’-thiodipropionic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The general reaction scheme is as follows:

3,3’-Thiodipropionic acid+2,3-dihydroxypropyl alcoholBis(2,3-dihydroxypropyl) 3,3’-thiodipropionate+Water\text{3,3'-Thiodipropionic acid} + \text{2,3-dihydroxypropyl alcohol} \rightarrow \text{Bis(2,3-dihydroxypropyl) 3,3'-thiodipropionate} + \text{Water} 3,3’-Thiodipropionic acid+2,3-dihydroxypropyl alcohol→Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate+Water

Industrial Production Methods

In industrial settings, the production of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature control and efficient mixing, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antioxidant properties due to the presence of the thioether linkage.

    Medicine: Explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.

    Industry: Utilized as an additive in polymers to enhance stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is primarily related to its ability to interact with free radicals and reactive oxygen species. The thioether linkage can undergo oxidation, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant property is particularly valuable in biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Thiodipropionic acid: The parent compound, which lacks the esterified hydroxyl groups.

    Didodecyl 3,3’-thiodipropionate: An ester derivative with long alkyl chains, used as an antioxidant in polymers.

    3,3’-Dithiodipropionic acid: A disulfide derivative with different reactivity and applications.

Uniqueness

Bis(2,3-dihydroxypropyl) 3,3’-thiodipropionate is unique due to the presence of both hydroxyl and thioether functional groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various fields.

Properties

CAS No.

68928-36-9

Molecular Formula

C12H22O8S

Molecular Weight

326.37 g/mol

IUPAC Name

2,3-dihydroxypropyl 3-[3-(2,3-dihydroxypropoxy)-3-oxopropyl]sulfanylpropanoate

InChI

InChI=1S/C12H22O8S/c13-5-9(15)7-19-11(17)1-3-21-4-2-12(18)20-8-10(16)6-14/h9-10,13-16H,1-8H2

InChI Key

OOTUIMGUOKCPKY-UHFFFAOYSA-N

Canonical SMILES

C(CSCCC(=O)OCC(CO)O)C(=O)OCC(CO)O

Origin of Product

United States

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